![molecular formula C12H18O2Si B12621721 {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-50-6](/img/structure/B12621721.png)
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to an ethenyl group, which is further bonded to a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The reaction conditions are optimized to achieve high conversion rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form silanes with different substituents. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, treatment with bromine can lead to the formation of bromosilanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature, inert atmosphere.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Bromine, halides, nucleophiles, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Bromosilanes, other substituted silanes.
科学研究应用
Chemistry
In organic synthesis, {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the preparation of more complex organosilicon compounds. It serves as a versatile building block in the synthesis of polymers and advanced materials.
Biology
While direct biological applications are limited, derivatives of this compound may be explored for their potential use in drug delivery systems due to their ability to form stable, biocompatible structures.
Medicine
Research into the medicinal applications of organosilicon compounds is ongoing. This compound derivatives may be investigated for their potential as therapeutic agents or diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties contribute to the development of materials with enhanced durability and performance.
作用机制
The mechanism of action of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific reactions and conditions employed. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanols or siloxanes, which can further participate in cross-linking or polymerization processes.
相似化合物的比较
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- tert-Butyldimethyl (prop-2-yn-1-yloxy)silane
Uniqueness
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds. Compared to similar compounds, it offers a different reactivity profile, enabling the development of novel materials and applications.
属性
CAS 编号 |
921610-50-6 |
|---|---|
分子式 |
C12H18O2Si |
分子量 |
222.35 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-6-11(10-12)8-9-14-15(2,3)4/h5-10H,1-4H3 |
InChI 键 |
YPLJDTDEILYGLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C=CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



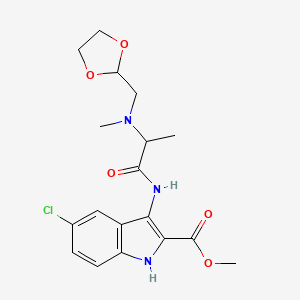
![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
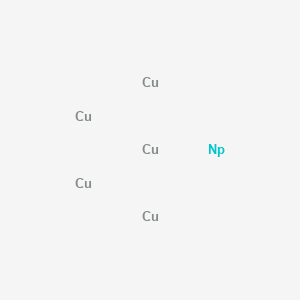
![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
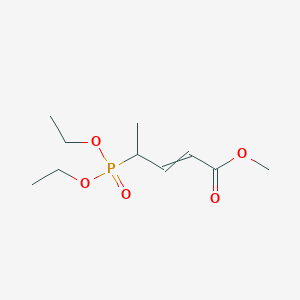
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
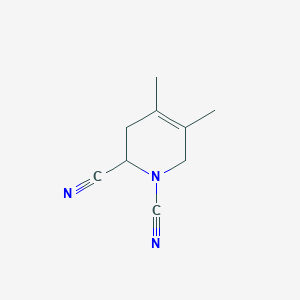
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
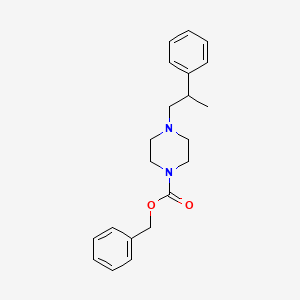
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
